molecular formula C10H7BrO B1269897 8-Bromo-2-naphthol CAS No. 7385-87-7

8-Bromo-2-naphthol

Cat. No. B1269897
CAS RN: 7385-87-7
M. Wt: 223.07 g/mol
InChI Key: PJRXIIFRDDJZSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Bromo-2-naphthol involves several key reactions, including carbonylative Stille coupling and subsequent Heck reactions to produce 2-naphthols. Dai et al. (2011) described a method where 2-bromobenzyl bromides undergo carbonylative Stille coupling with tributylallylstannane to produce β,γ-unsaturated ketones, which are then isomerized and transformed into 2-naphthols through intramolecular Heck reactions (Dai et al., 2011).

Molecular Structure Analysis

The molecular structure of 8-Bromo-2-naphthol has been characterized through various analytical techniques, including elemental analysis, spectral studies, and single-crystal X-ray analysis. Mayekar et al. (2011) synthesized a series of 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphth[1,2e][1,3]oxazines, confirming their structures and demonstrating their antimicrobial properties (Mayekar et al., 2011).

Chemical Reactions and Properties

8-Bromo-2-naphthol participates in various chemical reactions, including bromination and annulation, to produce polysubstituted naphthols. Lu et al. (2017) developed a bromide-mediated intermolecular annulation method, allowing for the regioselective formation of these compounds under mild conditions, demonstrating its versatile reactivity (Lu et al., 2017).

Physical Properties Analysis

The physical properties of 8-Bromo-2-naphthol, such as solubility, melting point, and color, are crucial for its application in various scientific domains. However, detailed investigations into its physical properties are specialized and not widely reported in the literature.

Chemical Properties Analysis

8-Bromo-2-naphthol's chemical properties, including its reactivity with different chemical reagents, stability under various conditions, and potential for forming derivatives, are key to its utility in chemical synthesis and research. For example, its reactivity with arylacetonitriles under the catalysis of LiTMP showcases its versatility in organic synthesis (Tandel et al., 2000).

Scientific Research Applications

1. Synthesis of Heterocycles

  • Summary of the Application: 8-Bromo-2-naphthol is used as a starting material in the synthesis of heterocycles. The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions eventuated to several organic molecules with potent biological properties .
  • Methods of Application: Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .
  • Results or Outcomes: The use of 2-naphthol in these reactions has led to the synthesis of diverse bioactive heterocyclic scaffolds, including xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . These compounds have a wide spectrum of biological activities such as antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory, and anti-HIV .

2. Synthesis of 8-Bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazines

  • Summary of the Application: A series of new 8-Bromo-1,3-bis(aryl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazines have been synthesized, in which 6-bromonaphthol undergoes a ring closure reaction with substituted aryl and heteroarylaldehydes to give naphthoxazine derivatives .
  • Methods of Application: The synthesis involves a ring closure reaction of 6-bromonaphthol with substituted aryl and heteroarylaldehydes .
  • Results or Outcomes: The synthesized compounds were screened for their antibacterial and antifungal activity and some of them exhibited promising activity .

3. Electrophilic Bromination of Phenols

  • Summary of the Application: 8-Bromo-2-naphthol is used in a practical, mild, and efficient electrophilic bromination procedure for phenols and phenol–ethers .
  • Methods of Application: The bromination process involves a new I (III)-based reagent: the PIDA–AlBr3 system . This brominating reagent is operationally easy to prepare by mixing PIDA and AlBr3 .
  • Results or Outcomes: A broad scope of arenes was investigated, including the benzimidazole and carbazole core as well as analgesics such as naproxen and paracetamol . The gram-scale bromination of 2-naphthol proceeds with excellent yields .

4. Mechanochemical Bromination

  • Summary of the Application: 8-Bromo-2-naphthol is used in the mechanochemical bromination of activated aromatic compounds including aryl ethers and anilides .
  • Methods of Application: The bromination process involves a reaction in a tumbler .
  • Results or Outcomes: The crude product contains ca. 15% of a m/z 248/250 (1:1) impurity which is likely 3-bromo-2-hydroxy-1,4-naphthoquinone, a byproduct from direct oxidation of the brominated naphthol .

5. Production of Dyes

  • Summary of the Application: 2-Naphthol, which includes 8-Bromo-2-naphthol, is a widely used intermediate for the production of dyes .
  • Results or Outcomes: The use of 2-naphthol in the production of dyes has led to a wide range of different colored dyes that can be used in various applications, from clothing to food coloring .

6. Bromination of Activated Aromatic Compounds

  • Summary of the Application: 8-Bromo-2-naphthol is used in the mechanochemical bromination of activated aromatic compounds including aryl ethers and anilides .
  • Methods of Application: The bromination process involves a reaction in a tumbler .
  • Results or Outcomes: The crude product contains ca. 15% of a m/z 248/250 (1:1) impurity which is likely 3-bromo-2-hydroxy-1,4-naphthoquinone, a byproduct from direct oxidation of the brominated naphthol .

Safety And Hazards

8-Bromo-2-naphthol can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

8-bromonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRXIIFRDDJZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346656
Record name 8-Bromo-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-naphthol

CAS RN

7385-87-7
Record name 8-Bromo-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In two side by side reactions, 8-bromo-2-tetralone (7.0 g, 31.25 mmol) and N-bromosuccinimide (5.84 g, 32.8 mmol) were combined in carbon tetrachloride and refluxed 45 min. The reactions were cooled, filtered through diatomaceous earth (Celite™), and combined for workup. The organic solution was washed with saturated aqueous sodium bicarbonate and brine followed by drying through phase separating filter paper (1PS) and concentrated to give 14.44 g (104% crude) of 8-bromo-2-naphthol as a brown solid which was suitable for further reaction. A sample dissolved in methylene chloride and treated with activated carbon, concentrated, and triturated with hexane had: mp 96°-100° C.; 1HNMR (250 MHz, CDCl3) δ 7.79-7.73 (m, 3H), 7.56 (d, J=4.5 Hz, 1H), 7.22-7.14 (m, 3H). HRMS m/e calculated for C10H7BrO: 221.9680. Observed m/e: 221.9664.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.84 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
104%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
K Chamontin, V Lokshin, V Rossollin, A Samat… - Tetrahedron, 1999 - Elsevier
… 22-24 The bromonaphthopyrans 10a-10c were prepared through the classical condensation of 4-bromo-2-naphthol 7a, 18 6-bromo-2-naphthol 7b and 8-bromo-2-naphthol 7c 19 with …
Number of citations: 39 www.sciencedirect.com
F Snyckers, H Zollinger - Helvetica Chimica Acta, 1970 - Wiley Online Library
The kinetics of the diazo coupling reactions of diazotized sulfanilic acid with 9 derivatives of 2‐naphthol, each containing a substituent in the 8‐position, have been measured. The …
Number of citations: 29 onlinelibrary.wiley.com
T Hudlicky, MAA Endoma, G Butora - Tetrahedron: Asymmetry, 1996 - Elsevier
1-Bromo- and 2-bromonaphthalene were subjected to bio-oxidation with whole cells of Pseudomonas putida NCIB 9816-11. The major metabolites were isolated and spectroscopically …
Number of citations: 21 www.sciencedirect.com
ODCC de Azevedo, PIP Elliott… - The Journal of …, 2020 - ACS Publications
… the 10-pyridyl-3H-naphtho[2,1-b]pyrans, it was first necessary to synthesize an 8-halo-2-naphthol, as 8-iodo-2-naphthol was not commercially available and 8-bromo-2-naphthol was …
Number of citations: 15 pubs.acs.org
ODCC De Azevedo, O Delfim - 2019 - researchgate.net
This project explores the synthesis of novel photochromic 3H-naphtho [2, 1-b] pyrans, which have been decorated with pyridine units that serve as ligands in luminescent rhenium (I) …
Number of citations: 3 www.researchgate.net
HA Levine - 1947 - search.proquest.com
1. The antimalarial activity of compounds of the type RCHOH-(CH2) nNR* 2 (R aryl, R* alkyl) suggested the prepara tion of related compounds in which the alcohol grouping is part of a …
Number of citations: 2 search.proquest.com
S Sasaki, E Azuma, T Sasamori, N Tokitoh… - Organic …, 2017 - ACS Publications
… Hajime Iwamoto (Niigata University) for useful suggestions for the synthesis of 8-bromo-2-naphthol and Ms. Kyohko Ohmine (ICR, Kyoto University) for the NMR measurements. This …
Number of citations: 8 pubs.acs.org
GB Bachman, HA Levine - Journal of the American Chemical …, 1947 - ACS Publications
A carboxylated side chain is easily introduced at the free position of 2-methyl-1, 4-naphthoquinone by alkylation with the peroxide derived from the half ester of a dibasic acid. Such …
Number of citations: 29 pubs.acs.org
WB Pearson - Structure Reports, 1983 - Springer
CUMULATIVE SUBJECT INDEX Page 1 CUMULATIVE SUBJECT INDEX This index contains (i) the names of the substances as printed at the heads of the reports, (ii) certain …
Number of citations: 0 link.springer.com

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